molecular formula C27H24ClN3O4 B11269441 (2-(3-Chlorophenyl)-4-ethoxyquinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

(2-(3-Chlorophenyl)-4-ethoxyquinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B11269441
M. Wt: 489.9 g/mol
InChI Key: DFSYFKDSMRKCCC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate chalcone, which is then cyclized to form the quinoline ring . The furan-2-carbonyl piperazine moiety is introduced through a nucleophilic substitution reaction, followed by the ethoxylation step .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C27H24ClN3O4

Molecular Weight

489.9 g/mol

IUPAC Name

[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H24ClN3O4/c1-2-34-25-17-23(18-5-3-6-20(28)15-18)29-22-9-8-19(16-21(22)25)26(32)30-10-12-31(13-11-30)27(33)24-7-4-14-35-24/h3-9,14-17H,2,10-13H2,1H3

InChI Key

DFSYFKDSMRKCCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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